molecular formula C14H21N3O B2704831 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1448044-39-0

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2704831
CAS No.: 1448044-39-0
M. Wt: 247.342
InChI Key: NMSQMEHSBUMYQS-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic heterocyclic compound designed for biochemical research. This molecule features a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core, a partially saturated bicyclic structure known for its relevance in medicinal chemistry, linked to a cyclobutane carboxamide group. Compounds with the 1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold are of significant interest in scientific research and have been investigated for potential interactions with various enzymatic targets . The synthesis of such compounds typically involves constructing the indazole core through cyclocondensation strategies, followed by functionalization and amide bond formation using coupling reagents like EDCI/HOBt . Researchers value these structures as building blocks for developing novel therapeutic agents and as chemical probes to study biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-17-13-8-3-2-7-11(13)12(16-17)9-15-14(18)10-5-4-6-10/h10H,2-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSQMEHSBUMYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclobutanecarboxamide typically involves the condensation of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs and Retention Times

Compound Name Core Structure Substituents Retention Time (min)
1-methyl-4-(1-methenyl) cyclopentane Cyclopentane 1-methyl, 1-methenyl 11.02
1-methyl-4-(1-methenyl) cyclohexane Cyclohexane 1-methyl, 1-methenyl 11.22
1-methyl-4-(1-ethylethenyl) cyclopentane Cyclopentane 1-methyl, 1-ethylethenyl 11.22
Diphenyl acetylene Acetylene Two phenyl groups 21.58
Acid 6-octadecanoate methyl ester Octadecanoate ester Methyl ester, long alkyl chain 24.40

Key Observations:

Ring Size and Flexibility: The target’s cyclobutane ring is smaller than the cyclopentane/cyclohexane analogs, increasing rigidity and steric hindrance. Cyclohexane analogs exhibit marginally higher retention times (11.22 min) than cyclopentane (11.02 min), suggesting larger rings slightly increase hydrophobicity. The target’s cyclobutane, being smaller, may further lower retention time if polarity dominates .

Functional Groups: The cyclobutanecarboxamide group introduces hydrogen-bonding capability (amide NH/O), unlike the purely hydrocarbon analogs. This could enhance solubility compared to diphenyl acetylene (21.58 min retention), which lacks polar groups . The ester group in acid 6-octadecanoate methyl ester (24.40 min) contributes to higher hydrophobicity than the target’s amide, aligning with its long alkyl chain .

Substituent Effects: Methyl and methenyl/ethylethenyl groups in analogs suggest that branching minimally impacts retention times (e.g., 1-methyl-4-(1-methenyl) cyclopentane vs. 1-methyl-4-(1-ethylethenyl) cyclopentane: both 11.22 min).

Hypothetical Pharmacological Implications

While biological data for the target compound is unavailable, structural comparisons suggest:

  • Metabolic Stability: The methylated indazole core may resist oxidative degradation better than non-methylated heterocycles.
  • Target Binding : The rigid indazole and strained cyclobutane could favor interactions with deep binding pockets in enzymes or receptors, akin to constrained scaffolds in kinase inhibitors.

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C15_{15}H19_{19}N3_{3}O
  • Molecular Weight: 289.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation: The indazole moiety is known to interact with neurotransmitter receptors, potentially influencing pain pathways and inflammatory responses.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and analgesic effects.

Antinociceptive Effects

Studies have indicated that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance:

  • Case Study 1: A related indazole derivative showed an IC50_{50} value of 2.31 nM against TRPV1 receptors, indicating strong antagonistic activity towards pain stimuli .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through various assays:

  • Case Study 2: In vitro studies demonstrated that indazole derivatives could reduce the production of pro-inflammatory cytokines in activated macrophages .

Data Summary

Biological ActivityObserved EffectsReference
AntinociceptiveIC50_{50} = 2.31 nM against TRPV1
Anti-inflammatoryReduced cytokine production

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indazole derivatives. The synthetic pathway can include:

  • Formation of the Indazole Core: Using Fischer indole synthesis.
  • Alkylation Reactions: To introduce the methyl group at the nitrogen position.
  • Carboxamide Formation: Through reaction with cyclobutanecarboxylic acid derivatives.

Q & A

Q. Methodological Optimization :

  • Design of Experiments (DOE) : Apply statistical methods to optimize temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design can identify critical factors affecting yield .
  • Reaction Monitoring : Use HPLC or LC-MS to track intermediates and adjust conditions in real time .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)
CyclizationH2SO4, EtOH, 80°C, 12h65-75
AlkylationNaBH4, MeOH, 0°C → RT, 6h50-60
Carboxamide CouplingEDCl, HOBt, DMF, RT, 24h70-80

How can structural and electronic properties of this compound be characterized to inform drug design?

Q. Basic Research Focus

  • X-ray Crystallography : Resolve 3D structure to identify key interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Spectroscopic Analysis :
    • NMR : Assign peaks for the indazole NH (δ 10–12 ppm) and cyclobutane protons (δ 1.5–2.5 ppm) .
    • FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. Advanced Applications :

  • DFT Calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Focus
Discrepancies in biological data (e.g., IC50 variability in cancer cell lines) may arise from:

  • Assay Conditions : Differences in cell culture media, incubation times, or endpoint measurements.
  • Compound Stability : Hydrolysis or oxidation under varying pH or temperature .

Q. Methodological Solutions :

  • Orthogonal Assays : Validate inhibitory effects using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches .
  • Dose-Response Curves : Generate EC50/IC50 values under standardized conditions (e.g., 72h incubation, 10% FBS) .

What computational strategies predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the indazole and cyclobutane motifs as pharmacophores .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns runs) to assess binding stability and water-mediated interactions .

Q. Validation :

  • SPR or ITC : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS) to corroborate computational predictions .

How can structure-activity relationship (SAR) studies improve potency and selectivity?

Q. Advanced Research Focus

  • Systematic Substituent Variation : Modify the cyclobutane (e.g., fluorination) or indazole (e.g., 1-methyl vs. 1-ethyl) to assess effects on activity .
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea to enhance metabolic stability .

Q. SAR Data Example :

DerivativeR-GroupIC50 (nM)Selectivity Index
Parent CompoundCyclobutane1501.0
Fluorinated AnalogCF3-cyclobutane753.2
Sulfonamide AnalogSO2NH22000.8

What experimental designs address stability and solubility challenges in preclinical studies?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulation (liposomes) to improve bioavailability .

Q. Stability Data :

ConditionDegradation ProductsHalf-Life (h)
pH 7.4, 37°CCyclobutane ring-opened byproduct48
UV Light, 254 nmIndazole oxidation product12

How can conflicting data on microbial vs. anticancer activity be mechanistically reconciled?

Q. Advanced Research Focus

  • Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects in microbial vs. mammalian systems .
  • Transcriptomics : Compare gene expression profiles in treated microbial vs. cancer cells to pinpoint pathway-specific responses .

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